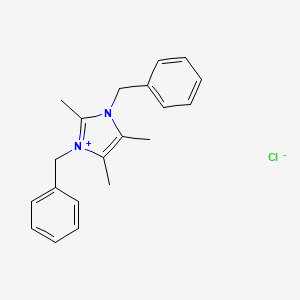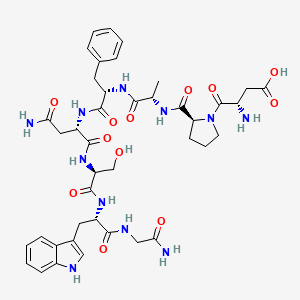
Leucokinin I
説明
Leucokinin I is a peptide with the molecular formula C41H53N11O12 . It is a myotropic kinin-related neuropeptide used to study its cell signaling pathway and kinin receptor interactions .
Synthesis Analysis
This compound is expressed in the brain neurons of Drosophila melanogaster, a fruit fly. The activity of these neurons is elevated in thirsty and hungry flies, and the release of this compound is necessary for state-dependent expression of water- and sugar-seeking memories . The peptide is also found in the abdominal ganglion neurons of Drosophila larvae .
Molecular Structure Analysis
The molecular weight of this compound is 891.9 g/mol . The unusually long sequence of the this compound precursor suggests that it may reflect the structure of an ancient leucokinin-like peptide prohormone .
Chemical Reactions Analysis
This compound has been found to modulate several important functions in the fly’s behavior and physiology, including feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception .
Physical And Chemical Properties Analysis
This compound is a lyophilized compound with a peptide content of at least 73% .
科学的研究の応用
Receptor Identification and Characterization
- G-Protein-Coupled Receptor Analysis in Drosophila melanogaster :Leucokinins, specifically in Drosophila, have been found to stimulate hindgut motility and renal fluid secretion. Research identified a leucokinin receptor in Drosophila, revealing its role in various physiological processes, including effects on the renal tubules and central nervous system, as well as in the gonads, suggesting novel roles for leucokinin (Radford, Davies, & Dow, 2002).
Physiological Roles in Insects
Isolation and Characterization in Drosophila melanogaster :Drosophila leucokinin (DLK) was isolated and characterized, showing its potent action in stimulating fluid secretion and increasing intracellular calcium in renal tubules, suggesting a role in ion and water homeostasis (Terhzaz et al., 1999).
Neuropeptide Roles in Opisina arenosella :Leucokinins were found to influence digestive enzyme release in the larvae of Opisina arenosella. This indicates a potential role in the regulation of digestive processes in insects (Harshini, Nachman, & Sreekumar, 2002).
Regulation of Meal Size in Drosophila :Mutations in leucokinin and its receptor genes in Drosophila resulted in changes in meal size and frequency, suggesting a role in regulating food intake and satiety signals (Al-Anzi et al., 2010).
Role in Neuronal Function
- Immunoreactivity in Spider Central Nervous System :Leucokinin-like peptides were identified in the central nervous system of the spider Cupiennius salei, indicating potential roles in intercellular communication and neuromodulation (Schmid & Becherer, 1996).
Molecular and Cellular Mechanisms
Effects on Aedes Malpighian Tubule Segments :Research on the mosquito Aedes aegypti demonstrated that leucokinin affects fluid secretion in Malpighian tubules, a key component of the insect's excretory system, by modifying ion conductance (Yu & Beyenbach, 2004).
Leucokinin Binding Protein Characterization :A study characterized a leucokinin binding protein in the Malpighian tubules of Aedes aegypti, contributing to the understanding of how leucokinin interacts with its receptors at the molecular level (Pietrantonio et al., 2000).
作用機序
Mode of Action
The activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . LK acts on its receptors in a dose-dependent manner . In a heterologous expression system, it was demonstrated that LK receptor is activated by LKs, leading to an increase in intracellular calcium .
Biochemical Pathways
LK signaling affects various biochemical pathways. These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .
Pharmacokinetics
It’s known that lk can stimulate fluid secretion in drosophila melanogaster malpighian (renal) tubules , suggesting it may have a role in fluid balance and ion transport.
Result of Action
The action of LK leads to several physiological changes. For instance, it has been shown to regulate water and ion homeostasis, feeding, and sleep–metabolism interactions . In Drosophila melanogaster, LK is required for the modulation of starvation-dependent changes in sleep . Knockdown of AMPK in LK neurons suppresses sleep and increases neuron activity in fed flies, phenocopying the starvation state .
Action Environment
The action of LK is influenced by environmental factors such as feeding state. For example, the activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . This suggests that the action, efficacy, and stability of LK are influenced by the organism’s nutritional status.
特性
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFWPBDASJZNU-SKHNUPMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146608 | |
| Record name | Leucokinin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104600-89-7 | |
| Record name | Leucokinin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucokinin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



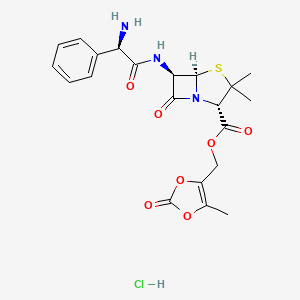
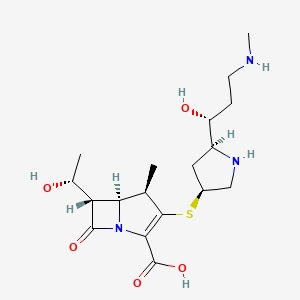
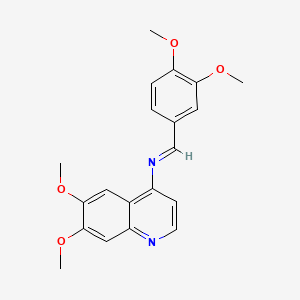
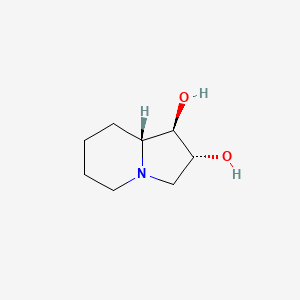
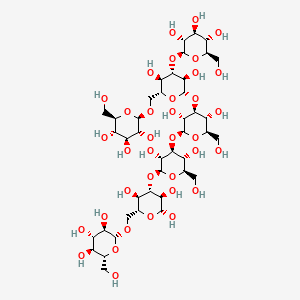
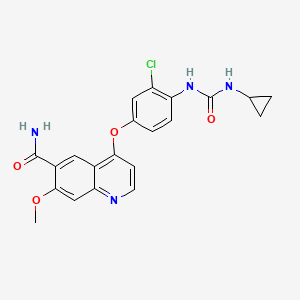
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1674734.png)
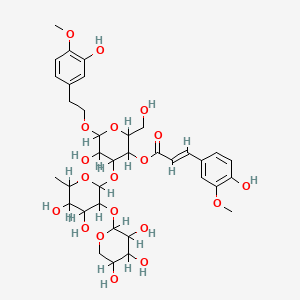
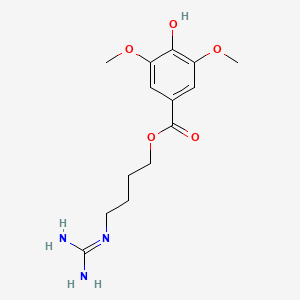
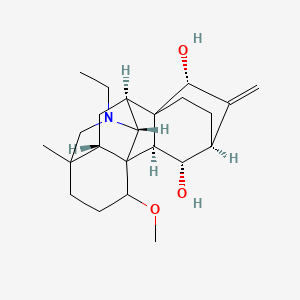
![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)

